5-Chloro-6-isopropoxynicotinaldehyde
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Overview
Description
5-Chloro-6-isopropoxynicotinaldehyde is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of nicotinaldehyde, featuring a chlorine atom at the 5-position and an isopropoxy group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-isopropoxynicotinaldehyde typically involves the chlorination of 6-isopropoxynicotinaldehyde. One common method is the reaction of 6-isopropoxynicotinaldehyde with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-isopropoxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 5-Chloro-6-isopropoxynicotinic acid.
Reduction: 5-Chloro-6-isopropoxynicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-isopropoxynicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Chloro-6-isopropoxynicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloronicotinaldehyde: Lacks the isopropoxy group, making it less hydrophobic.
6-Isopropoxynicotinaldehyde: Lacks the chlorine atom, affecting its reactivity.
5-Chloro-2-methyl-4-isothiazolin-3-one: A biocide with different functional groups and applications.
Uniqueness
5-Chloro-6-isopropoxynicotinaldehyde is unique due to the presence of both the chlorine atom and the isopropoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
5-chloro-6-propan-2-yloxypyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6(2)13-9-8(10)3-7(5-12)4-11-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORQPLFFTNPJHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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